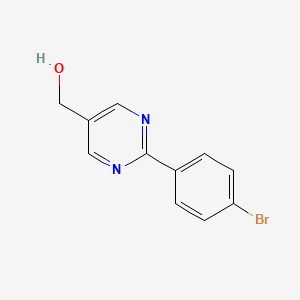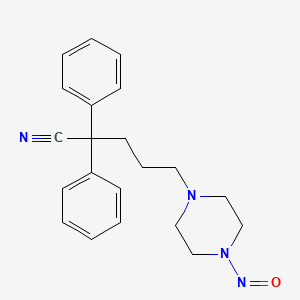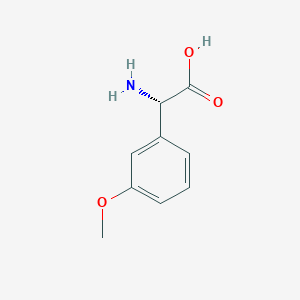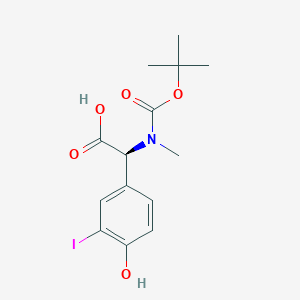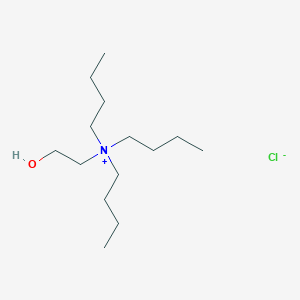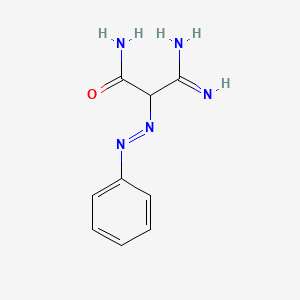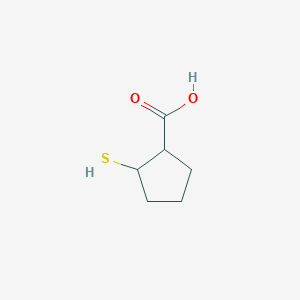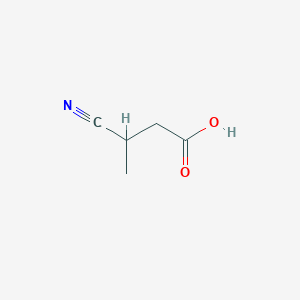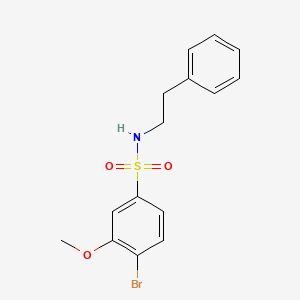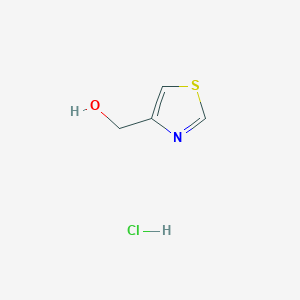
3-(4-Amino-3-chlorophenyl)acrylic acid
Vue d'ensemble
Description
“3-(4-Amino-3-chlorophenyl)acrylic acid” is a chemical compound with the molecular formula C9H8ClNO2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been found to have inhibitory effects on tyrosinase and antibacterial activity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorophenyl group attached to an acrylic acid moiety with an amino group . The molecular weight of this compound is 199.63 .Applications De Recherche Scientifique
Genosensor Development
Research conducted by Peng et al. (2007) focused on the synthesis of a new functionalized terthiophene monomer with an unsaturated side chain, specifically mentioning 3-((2′:2″,5″:2‴-terthiophene)-3″-yl) acrylic acid. This monomer was used to create a conducting polymer for a label-free electrochemical genosensor. The polymer demonstrated promising results for the covalent attachment of amino-end modified oligonucleotide probes, thus showing significant potential in genosensor development (Peng, Zhang, Spires, Soeller, & Travas-sejdic, 2007).
Corrosion Inhibition in Steel
In a study by Baskar et al. (2014), polymers related to 3-(4-Amino-3-chlorophenyl)acrylic acid were evaluated for their efficiency as corrosion inhibitors in mild steel within a hydrochloric acid medium. These polymers, synthesized through click-chemistry, demonstrated significant inhibition of steel corrosion, suggesting their potential use in industrial applications involving metal preservation (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Leather Industry Applications
Research involving 4-Chlorophenyl acrylate, a compound related to this compound, was conducted by Thamizharasi et al. (1999). They focused on its application in the leather industry. The study found that acrylic binders based on this compound, used as top coat and base coat materials, exhibited excellent properties for leather, indicating a potential for widespread use in leather processing and treatment (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Medical Applications
A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds. These modified polymers showed enhanced properties and were proposed for use in medical applications due to their promising antibacterial and antifungal activities. This demonstrates the potential of incorporating this compound derivatives in medical materials and devices (Aly & El-Mohdy, 2015).
Polymer Chemistry and Material Science
In polymer chemistry and material science, the compound has been studied for its role in synthesizing various polymers and understanding their properties. For instance, investigations into acrylic acid polymerization and the synthesis of Danshensu derivatives have been conducted, providing insights into the compound's versatility in creating diverse materials with specific properties (Yu et al., 2007; Fang-gan, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLPYIMCIZTLY-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





